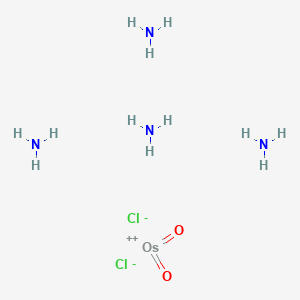
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione, also known as [2H5]-Clobazam, is a deuterated analog of clobazam, a benzodiazepine derivative that is used as an anticonvulsant and anxiolytic drug. Deuterated drugs have been gaining attention in recent years due to their potential to enhance drug efficacy, reduce toxicity, and improve pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of [2H5]-Clobazam is similar to that of clobazam. Clobazam acts as a positive allosteric modulator of the GABAA receptor, enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This results in the suppression of neuronal activity, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2H5]-Clobazam are similar to those of clobazam. It has been shown to have anxiolytic and anticonvulsant effects in animal models and in clinical studies. [2H5]-Clobazam has also been reported to have sedative effects, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
The use of deuterated drugs such as [2H5]-Clobazam in lab experiments has several advantages. Deuterated drugs can be easily distinguished from non-deuterated drugs using mass spectrometry, allowing for accurate measurement of drug concentrations in biological samples. Deuterated drugs can also be used to study drug metabolism and pharmacokinetics. However, the use of deuterated drugs may be limited by their availability and cost.
Zukünftige Richtungen
There are several potential future directions for the use of [2H5]-Clobazam in scientific research. One area of interest is the investigation of the pharmacokinetics and pharmacodynamics of clobazam in pediatric patients. Another potential application is the use of [2H5]-Clobazam in drug-drug interaction studies to determine its potential for interactions with other drugs. Additionally, the use of deuterated drugs in drug discovery and development is an emerging field that may lead to the development of new and more effective drugs.
Synthesemethoden
The synthesis of [2H5]-Clobazam involves the use of deuterated reagents and solvents to replace some of the hydrogen atoms with deuterium atoms. The most common method for the synthesis of [2H5]-Clobazam is the deuterium exchange method, which involves the reaction of clobazam with deuterated reagents such as deuterated hydrochloric acid (DCl) or deuterated water (D2O). The deuterium atoms replace some of the hydrogen atoms in the molecule, resulting in the formation of [2H5]-Clobazam.
Wissenschaftliche Forschungsanwendungen
[2H5]-Clobazam has been used in scientific research to study the pharmacokinetics and pharmacodynamics of clobazam. Deuterated drugs are useful tools in drug metabolism and pharmacokinetic studies as they can be easily distinguished from non-deuterated drugs using mass spectrometry. [2H5]-Clobazam has also been used in clinical studies to investigate the effects of clobazam on the central nervous system and to determine its therapeutic potential in the treatment of epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVVRIFVKKTJK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747548 |
Source


|
| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione | |
CAS RN |
129973-75-7 |
Source


|
| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)




